molecular formula C11H19NO4 B12827340 ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No.: B12827340
M. Wt: 229.27 g/mol
InChI Key: QJZHUCODCXWUKO-DTWKUNHWSA-N
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Description

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[45]decane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. This reaction forms the dioxane ring, which is then further functionalized to introduce the amino group at the 8-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3/t8-,9+/m0/s1

InChI Key

QJZHUCODCXWUKO-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2(CC[C@H]1N)OCCO2

Canonical SMILES

CCOC(=O)C1CC2(CCC1N)OCCO2

Origin of Product

United States

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